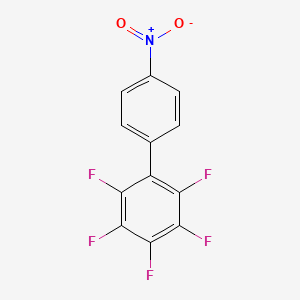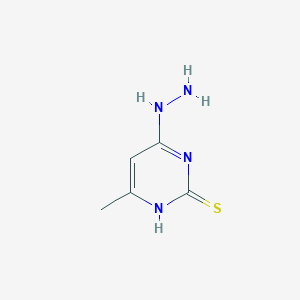
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a hydroxyl group at the 5th position and an allyl group at the 6th position on the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydrobenzothiophene and allyl bromide.
Allylation: The allylation of 2,3-dihydrobenzothiophene is carried out using allyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. This step introduces the allyl group at the 6th position.
Hydroxylation: The hydroxylation of the allylated intermediate is achieved using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, bases like potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiophenes with various functional groups.
Applications De Recherche Scientifique
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but with an oxygen atom instead of sulfur.
6-Allyl-2,3-dihydrobenzothiophene: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-2,3-dihydrobenzothiophene: Lacks the allyl group at the 6th position.
Uniqueness
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is unique due to the presence of both the hydroxyl and allyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H12OS |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H12OS/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h2,6-7,12H,1,3-5H2 |
Clé InChI |
MTIGKMIYABOJNW-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=C2CCSC2=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)

![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8672912.png)








